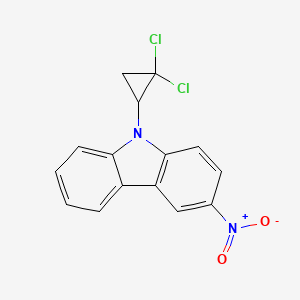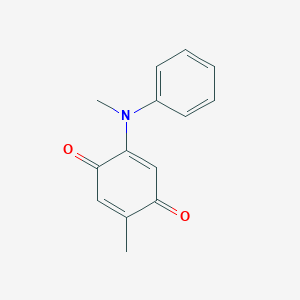
9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole is a synthetic organic compound that features a carbazole core substituted with a 2,2-dichlorocyclopropyl group and a nitro group. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole typically involves the reaction of carbazole with 2,2-dichlorocyclopropane and a nitrating agent. The reaction conditions often include the use of a strong base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the dichlorocyclopropyl group . The nitration step can be achieved using concentrated nitric acid or a nitrating mixture under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and cyclopropanation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is essential for scaling up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents such as tin(II) chloride, zinc in hydrochloric acid, or sodium borohydride.
Alcoholysis: Alcohols (e.g., methanol, ethanol) in the presence of a strong base like potassium tert-butoxide.
Major Products
Reduction: 9-(2,2-Dichlorocyclopropyl)-3-amino-9H-carbazole.
Alcoholysis: N-(1-alkoxy-2-propynyl) derivatives.
Wissenschaftliche Forschungsanwendungen
9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Chemical Research:
Wirkmechanismus
The mechanism of action of 9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dichlorocyclopropyl group can undergo ring-opening reactions under specific conditions . These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical entities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2,2-Dichlorocyclopropyl)carbazole: Lacks the nitro group, making it less reactive in redox reactions.
10-(2,2-Dichlorocyclopropyl)phenothiazine: Contains a phenothiazine core instead of a carbazole core, leading to different electronic properties.
10-(2,2-Dichlorocyclopropyl)phenoxazine: Similar to phenothiazine but with an oxygen atom in the heterocyclic ring.
Uniqueness
9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole is unique due to the presence of both the nitro and dichlorocyclopropyl groups on the carbazole core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and materials science .
Eigenschaften
| 90279-58-6 | |
Molekularformel |
C15H10Cl2N2O2 |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
9-(2,2-dichlorocyclopropyl)-3-nitrocarbazole |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-15(17)8-14(15)18-12-4-2-1-3-10(12)11-7-9(19(20)21)5-6-13(11)18/h1-7,14H,8H2 |
InChI-Schlüssel |
LYCLCWXRYQMUGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/no-structure.png)
![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)


![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
